2,6-Dichloro-3-nitrobenzoic acid
Overview
Description
2,6-Dichloro-3-nitrobenzoic acid is an organic compound with the chemical formula C7H3Cl2NO4. It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and chloroform . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical products .
Mechanism of Action
Target of Action
It has been used in the preparation of potential dna-binding antitumor agents , suggesting that it may interact with DNA or associated proteins.
Mode of Action
It’s known that nitro compounds can participate in a variety of reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially lead to the formation of covalent bonds with its targets, altering their function.
Biochemical Pathways
Given its potential role in the synthesis of dna-binding antitumor agents , it may be involved in pathways related to DNA replication, transcription, or repair.
Result of Action
Its use in the synthesis of potential dna-binding antitumor agents suggests that it may interfere with dna processes, potentially leading to cell death .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of DNA-binding antitumor agents. The compound’s nitro group is crucial for its reactivity, allowing it to participate in nucleophilic substitution reactions. Additionally, the chlorine atoms enhance its electrophilic properties, making it a valuable intermediate in organic synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular function. The compound’s impact on gene expression can result in changes in protein synthesis, affecting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction is often facilitated by the nitro and chlorine groups, which enhance the compound’s affinity for the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, this compound can cause adverse effects, including toxicity and disruption of cellular function. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function. Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, facilitating its conversion into other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells. Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-nitrobenzoic acid can be synthesized through the nitration of 2,6-dichlorobenzoic acid. The process involves the following steps:
Nitration Reaction: 2,6-dichlorobenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the 3-position.
Isolation and Purification: The reaction mixture is then poured into ice-cold water to precipitate the product, which is filtered, washed, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction: 2,6-Dichloro-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2,6-Dichloro-3-nitrobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
- 2,6-Dichlorobenzoic acid
- 3-Nitrobenzoic acid
- 4-Chloro-3-nitrobenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
Comparison: 2,6-Dichloro-3-nitrobenzoic acid is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to 2,6-dichlorobenzoic acid, the nitro group in this compound enhances its electrophilicity, making it more reactive in substitution and reduction reactions . Similarly, the presence of chlorine atoms differentiates it from 3-nitrobenzoic acid, affecting its solubility and reactivity .
Properties
IUPAC Name |
2,6-dichloro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIHIUCCINHORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325622 | |
Record name | 2,6-Dichloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55775-97-8 | |
Record name | 55775-97-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-3-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-Dichloro-3-nitrobenzoic acid interesting for chemical synthesis?
A1: The research paper focuses on using this compound as a synthon for nucleophilic reactions []. This suggests that the compound possesses structural features allowing for the attachment of nucleophiles, which are chemical species attracted to positive or electron-deficient centers. This ability to readily undergo nucleophilic reactions makes this compound a valuable building block for creating new and potentially useful molecules.
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